molecular formula C11H15ClN2O B3024546 2-chloro-N-[4-(dimethylamino)benzyl]acetamide CAS No. 57678-38-3

2-chloro-N-[4-(dimethylamino)benzyl]acetamide

Cat. No. B3024546
CAS RN: 57678-38-3
M. Wt: 226.7 g/mol
InChI Key: YKHOGLDWTMWRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.703 Da . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-[4-(dimethylamino)benzyl]acetamide consists of a benzene ring attached to a chloroacetamide group via a dimethylamino methyl group .


Physical And Chemical Properties Analysis

2-chloro-N-[4-(dimethylamino)benzyl]acetamide is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Crystallography and Solid-State Chemistry

Researchers have synthesized and characterized 2-chloro-N-(2,4-dinitrophenyl)acetamide, a related compound. Crystallographic studies reveal its molecular arrangement in the solid state . Such investigations contribute to our understanding of intermolecular interactions, crystal packing, and polymorphism.

Safety and Hazards

This compound is intended for research use only and is not meant for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-N-[[4-(dimethylamino)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHOGLDWTMWRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429416
Record name 2-chloro-N-[4-(dimethylamino)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(dimethylamino)benzyl]acetamide

CAS RN

57678-38-3
Record name 2-chloro-N-[4-(dimethylamino)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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